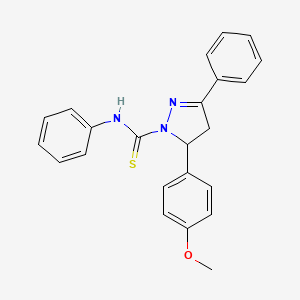

5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl, diphenyl, and carbothioamide groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazones with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of high-purity starting materials, maintaining reaction conditions for maximum yield, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Reactivity of the Carbothioamide Group

The carbothioamide (–C(=S)NH2) group undergoes:

-

Hydrogen bonding : Participates in intramolecular N–H⋯S and N–H⋯N interactions, stabilizing the crystal structure .

-

Thiol-thione tautomerism : The thione form predominates, as evidenced by IR absorption at ~1,737 cm⁻¹ (C=S stretch) .

-

Complexation with metals : Though not explicitly studied for this compound, analogous pyrazoline carbothioamides form complexes with transition metals (e.g., Cu²⁺, Co²⁺) via S and N donor atoms .

Functionalization at the Pyrazoline Core

The dihydropyrazole ring (4,5-dihydro-1H-pyrazole) enables:

-

Electrophilic substitution : Methoxy and phenyl groups direct further substitution at C3 and C5 positions.

-

Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the dihydro-pyrazole ring can aromatize to a pyrazole, though this reaction remains unexplored for the title compound.

Biological Activity and Derived Reactions

The compound exhibits antituberculosis activity (MIC = 17 μM against M. tuberculosis H37Ra) . Its bioactivity is attributed to:

-

Hydrophobic interactions : 4-Methoxyphenyl and diphenyl groups enhance membrane penetration.

-

Hydrogen bonding : The carbothioamide group binds to enzyme active sites (e.g., MAO inhibitors) .

Structure-Activity Relationship (SAR) Findings :

-

Electron-donating groups (e.g., –OCH₃) at the para position of the phenyl ring improve bioavailability .

-

Substitution at N1 with bulkier groups reduces activity, highlighting the importance of the carbothioamide moiety .

Thermal and Solvent Stability

-

Melting point : 173–175°C, indicating moderate thermal stability .

-

Solubility : Poor in water but soluble in DMF and DMSO due to aromatic and thiourea groups .

Key Research Gaps

-

Limited studies on acid/base hydrolysis of the carbothioamide group.

-

No data on photochemical reactivity or catalytic applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. The compound has shown efficacy against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation .

-

Case Studies :

- A study demonstrated that derivatives of pyrazole exhibited significant growth inhibition in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values suggesting potent activity .

- Another investigation into pyrazole derivatives indicated that compounds with methoxy substitutions had enhanced cytotoxic effects compared to their unsubstituted counterparts .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole-based compounds have also been extensively researched:

- Mechanism : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition leads to reduced prostaglandin synthesis, thereby alleviating inflammation .

- Clinical Relevance : Several pyrazole derivatives are already utilized in clinical settings as non-steroidal anti-inflammatory drugs (NSAIDs). The structure of this compound suggests a potential for similar applications .

Summary of Research Findings

Wirkmechanismus

The mechanism of action of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

5-(4-methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but differs in the core structure, having an indole ring instead of a pyrazole ring.

5-(4-methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring and exhibits different biological activities.

Uniqueness: The uniqueness of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its specific substitution pattern and the presence of the carbothioamide group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O with a molecular weight of 328.407 g/mol. Its structure features a pyrazole ring substituted with methoxy and diphenyl groups, contributing to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. It was tested against pro-inflammatory cytokines such as TNF-α and IL-6:

- Inhibition Rates : The compound demonstrated an inhibition rate of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, comparable to dexamethasone .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties:

- Activity Against Bacteria : The compound was screened against various bacterial strains including E. coli and S. aureus, showing effective inhibition comparable to standard antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Cytokine Modulation : The compound modulates the expression of inflammatory cytokines.

- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in cancer progression and inflammation.

Case Studies

A notable study evaluated the combination therapy of this pyrazole derivative with doxorubicin in breast cancer models:

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c1-27-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)25-26(22)23(28)24-19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERCFCKTYLGCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.